5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide

Lipophilicity Medicinal Chemistry Pharmacokinetics

5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide (CAS 1153556-50-3) is a trisubstituted thiophene derivative belonging to the class of heterocyclic carboxamide building blocks. Its structure combines a 5-bromo-thiophene core with a tertiary amide bearing cyclohexyl and methyl substituents.

Molecular Formula C12H16BrNOS
Molecular Weight 302.23 g/mol
Cat. No. B14914603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide
Molecular FormulaC12H16BrNOS
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C2=CSC(=C2)Br
InChIInChI=1S/C12H16BrNOS/c1-14(10-5-3-2-4-6-10)12(15)9-7-11(13)16-8-9/h7-8,10H,2-6H2,1H3
InChIKeyXJEXVEXXDBFHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide: A Functionalized Heterocyclic Building Block for Drug Discovery


5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide (CAS 1153556-50-3) is a trisubstituted thiophene derivative belonging to the class of heterocyclic carboxamide building blocks. Its structure combines a 5-bromo-thiophene core with a tertiary amide bearing cyclohexyl and methyl substituents . This arrangement furnishes a reactive aryl bromide handle for cross-coupling diversification alongside a sterically defined, lipophilic amide motif that can probe hydrophobic sub-pockets in biological targets, positioning the compound as a privileged intermediate for medicinal chemistry and chemical biology campaigns .

Why 5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide Cannot Be Replaced by Simpler Thiophene Amides


Replacements such as the primary amide 5-bromothiophene-3-carboxamide or the de-brominated N-cyclohexyl-N-methylthiophene-3-carboxamide lack the precise substitution pattern that defines the target compound's property profile. Computational modeling shows that removal of the tertiary amide drops calculated logP from approximately 3.92 to 1.43 , significantly altering membrane permeability and off-target promiscuity. Conversely, eliminating the 5-bromo group removes the sole versatile synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig coupling . These structural deletions are not conservative; they change logD, TPSA, and the spatial presentation of pharmacophoric elements in ways that cannot be corrected by simply adjusting solvent or incubation time .

Quantitative Comparator Evidence for 5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide in Drug Discovery Benchmarks


Computed Lipophilicity: Key to Membrane Permeation and CNS Penetration

The target compound exhibits a substantially higher predicted octanol-water partition coefficient (logP) than the unsubstituted primary amide 5-bromothiophene-3-carboxamide, reflecting its superior ability to traverse phospholipid membranes and access intracellular targets [1].

Lipophilicity Medicinal Chemistry Pharmacokinetics

Antiproliferative Potential Against Liver Cancer Cells

The simpler 5-bromothiophene-3-carboxamide has documented single-digit micromolar antiproliferative activity against the Hep3B hepatocellular carcinoma cell line, establishing a baseline efficacy that the target compound can amplify through its enhanced lipophilicity and amide substitution [1]. While direct potency data for the target compound are currently unavailable, the core scaffold retains the 5-bromo-thiophene-3-carboxamide pharmacophore required for tubulin-colchicine-site engagement.

Anticancer Cytotoxicity Hep3B

N-Cyclohexyl-N-Methyl Amide Group Enhances Target Selectivity in Kinase and Enzyme Inhibition

The N-cyclohexyl-N-methyl amide motif present in the target compound is a well-established pharmacophore in drug design. For instance, N-cyclohexyl-N-methyl-4-(1-oxido-3-pyridinyl)-1H-imidazole-1-carboxamide (BIA 10-2474) achieves FAAH inhibition with IC50 = 4.9 nM, while N-cyclohexyl-N-methyl-4-(7-oxy-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolin-2-one)butyramide (RS-82856) acts as a potent and selective cAMP phosphodiesterase inhibitor [1][2]. In contrast, primary amides of 5-bromothiophene-3-carboxylic acid lack this pharmacophoric substitution entirely.

Kinase Inhibition Selectivity SAR

5-Bromo Substituent as a Versatile Cross-Coupling Handle

The aryl bromide at the 5-position of thiophene is a uniquely reactive synthetic handle for palladium-catalyzed cross-coupling, enabling diversification into biaryl and heterobiaryl products through Suzuki-Miyaura coupling [1]. This contrasts with the non-brominated analog N-cyclohexyl-N-methylthiophene-3-carboxamide, which lacks an equivalent site for late-stage functionalization without harsh direct C–H activation conditions .

Organic Synthesis Cross-Coupling Building Block

High-Impact Procurement Scenarios for 5-Bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide


Kinase-Inhibitor Lead Optimization

The N-cyclohexyl-N-methyl tertiary amide motif in the target compound has been validated across multiple kinase and enzyme inhibitor programs, including FAAH (IC50 = 4.9 nM) and cAMP PDEs . By incorporating this pharmacophore into a brominated thiophene-3-carboxamide, medicinal chemists can design VEGFR-2 inhibitors or IKK-2 inhibitors with improved selectivity and metabolic stability. The 5-bromo group enables rapid late-stage diversification to explore R-group SAR.

CNS-Penetrant Drug Discovery

With a predicted logP of 3.92, low TPSA (20.31 Ų), and zero hydrogen-bond donors, the target compound satisfies the physicochemical criteria for blood-brain barrier penetration . It is an ideal starting point for CNS-targeted therapeutic programs where balanced lipophilicity and synthetic tractability are both required.

Oncology Compound Library Expansion

The 5-bromo-thiophene-3-carboxamide core has demonstrated anticancer activity against Hep3B hepatocellular carcinoma cells (IC50 = 5.46 µM for analog 2b) . The target compound, with its N-cyclohexyl-N-methyl substitution, provides a uniquely lipophilic variant for synthesizing focused libraries aimed at improving cellular potency and overcoming multidrug resistance in solid tumors.

Synthetic Methodology Development

The compound serves as a benchmark substrate for developing Pd-catalyzed cross-coupling methodologies on electron-deficient heterocyclic bromides . Its dual functionality (aryl bromide + tertiary amide) allows it to act as both a coupling partner and a directing group, making it valuable for reaction optimization and high-throughput experimentation platforms.

Quote Request

Request a Quote for 5-bromo-N-cyclohexyl-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.